molecular formula C12H14N2O3 B13547686 N-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl]glycine

N-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl]glycine

Cat. No.: B13547686
M. Wt: 234.25 g/mol
InChI Key: NZWOEKJFEMNONQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an amino acid reacts with an aldehyde or ketone under acidic conditions.

    Formylation: The resulting isoquinoline derivative is then subjected to formylation using formic acid or formic anhydride.

    Amidation: The formylated product undergoes amidation with glycine or its derivatives to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted derivatives with varied functional groups.

Scientific Research Applications

2-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the central nervous system, potentially modulating neurotransmitter release and uptake . This interaction can lead to various biological effects, including neuroprotection and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

    Isoquinoline: The parent compound with a wide range of applications in medicinal chemistry.

    N-Formylglycine: A related compound with similar functional groups.

Uniqueness

2-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetic acid is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the isoquinoline core with the formamido and acetic acid groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-[[(3S)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]acetic acid

InChI

InChI=1S/C12H14N2O3/c15-11(16)7-14-12(17)10-5-8-3-1-2-4-9(8)6-13-10/h1-4,10,13H,5-7H2,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

NZWOEKJFEMNONQ-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)C(=O)NCC(=O)O

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)NCC(=O)O

Origin of Product

United States

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